2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Dimethyl Groups: The 1,5-dimethyl substitution on the pyrazole ring can be achieved through alkylation reactions using appropriate alkyl halides.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced via a condensation reaction with a suitable precursor, such as a halogenated acetic acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group or the pyrazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the carbonyl group or pyrazole ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its Boc-protected amino group allows for selective deprotection and further functionalization.
Biology
The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor agonists or antagonists. Its structural features make it a valuable scaffold in medicinal chemistry.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the pharmaceutical industry, the compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-pyrazol-4-yl)acetic acid: Lacks the dimethyl substitution on the pyrazole ring.
2-{[(tert-butoxy)carbonyl]amino}-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Has different substitution patterns on the pyrazole ring.
2-{[(tert-butoxy)carbonyl]amino}-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid: Another isomer with different methyl group positions.
Uniqueness
The unique combination of the Boc-protected amino group and the 1,5-dimethyl substitution on the pyrazole ring distinguishes 2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid from its analogs. This structural uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-7-8(6-13-15(7)5)9(10(16)17)14-11(18)19-12(2,3)4/h6,9H,1-5H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSXPQAZWHMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536009-93-4 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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